4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol
Description
4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol is an organic compound featuring a butan-1-ol backbone substituted with an ethylamino group linked to a cyclohex-1-enyl ring.
Properties
CAS No. |
436099-69-3 |
|---|---|
Molecular Formula |
C12H25NO5S |
Molecular Weight |
295.40 g/mol |
IUPAC Name |
4-[2-(cyclohexen-1-yl)ethylamino]butan-1-ol;sulfuric acid |
InChI |
InChI=1S/C12H23NO.H2O4S/c14-11-5-4-9-13-10-8-12-6-2-1-3-7-12;1-5(2,3)4/h6,13-14H,1-5,7-11H2;(H2,1,2,3,4) |
InChI Key |
IBHJLRZIELQVTB-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNCCCCO |
Canonical SMILES |
C1CCC(=CC1)CCNCCCCO.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol typically involves the reaction of cyclohexene with ethylamine, followed by the addition of butanol. The reaction conditions often include the use of a catalyst, such as palladium on carbon, to facilitate the hydrogenation process. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent product quality and yield. The use of high-pressure hydrogenation and advanced purification techniques, such as distillation and chromatography, are common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, cyanides, and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Production of cyclohexylamine or butanol derivatives.
Substitution: Generation of various substituted cyclohexane or butanol compounds.
Scientific Research Applications
4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol is utilized in several scientific research areas:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
4-(2',6',6'-Trimethylcyclohex-1'-en-1'-yl)butan-1-ol (PubChem CID: 239)
- Structure: Shares the butan-1-ol backbone but substitutes the ethylamino group with a 2',6',6'-trimethylcyclohex-1-enyl group.
- Functional Differences: The absence of an amino group in CID 239 reduces its polarity compared to the target compound. This structural variation likely directs CID 239 toward flavoring applications (e.g., in tea and fruits) rather than biochemical interactions requiring amine functionality .
4-(Propan-2-ylamino)butan-1-ol (CAS 42042-71-7)
- Structure: Features an isopropylamino group instead of the cyclohexenyl-ethylamino moiety.
- Functional Similarities: Both compounds have amino-alcohol structures, making them versatile intermediates in asymmetric synthesis. For example, 4-(Propan-2-ylamino)butan-1-ol is a precursor to chiral auxiliaries like 4-(isopropylamino)butyric acid .
- Market Trends: Global production of 4-(Propan-2-ylamino)butan-1-ol is well-documented, with cost-profit analyses and supply chain data available for 2020–2025 . No comparable market data exists for the target compound, highlighting a research gap.
4-(n-Heptyloxy)butan-1-ol and 4-(n-Heptyloxy)butanal
- Structure: Alkoxy-substituted butanols lacking amino or cyclohexenyl groups.
- Functional Role: These compounds are key components of the Asian longhorned beetle’s aggregation pheromone. Their moderate attraction efficacy in field trials suggests that amino-alcohol analogs like the target compound could enhance bioactivity when combined with sesquiterpenes (e.g., α-farnesene) .
Comparative Data Table
Research Findings and Gaps
- Synthetic Versatility: Amino-alcohols like 4-(Propan-2-ylamino)butan-1-ol are established intermediates in organic synthesis, suggesting that the target compound could be modified for similar utility .
- Biological Potential: The pheromone study implies that combining amino-alcohols with terpenes could amplify attraction effects, a hypothesis yet to be tested for the target compound.
Biological Activity
4-(2-Cyclohex-1-enyl-ethylamino)-butan-1-ol, a compound with the molecular formula and a molecular weight of 211.32 g/mol, has garnered attention in various fields of biological research. Its structure features a cyclohexene ring and an amino alcohol moiety, which contribute to its unique biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications based on diverse research findings.
| Property | Value |
|---|---|
| CAS No. | 436099-69-3 |
| IUPAC Name | 4-(2-Cyclohexen-1-yl)ethylamino)-butan-1-ol |
| Molecular Weight | 211.32 g/mol |
| Molecular Formula | C12H23NO |
| InChI Key | IBHJLRZIELQVTB-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to modulate enzyme activity, particularly in metabolic pathways and signal transduction processes.
Enzyme Interaction
Research indicates that this compound may act as an inhibitor or modulator of specific enzymes involved in metabolic regulation. For instance, it has been investigated for its potential role in inhibiting Glycogen Synthase Kinase 3 (GSK-3), which is implicated in metabolic disorders and neurodegenerative diseases like Alzheimer's disease .
Antifungal and Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antifungal activity against various pathogens. The compound's efficacy was evaluated using the broth dilution method, where it demonstrated significant inhibition of fungal growth at certain concentrations .
Case Studies
- GSK-3 Inhibition : In a study focused on GSK-3 inhibitors, compounds structurally similar to this compound were found to enhance glycogen synthesis by inhibiting GSK-3 activity. This suggests potential therapeutic applications in treating Type I and II diabetes .
- Antimicrobial Activity : In vitro tests revealed that the compound could inhibit the growth of specific fungal strains, indicating its potential as a natural antifungal agent .
Research Applications
This compound is being explored for various applications:
Pharmaceutical Development
The compound is being investigated as a precursor for drug development, particularly in creating therapies targeting metabolic disorders and neurodegenerative diseases.
Biochemical Research
It serves as a valuable tool in studying enzyme interactions and metabolic pathways, contributing to our understanding of cellular processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
